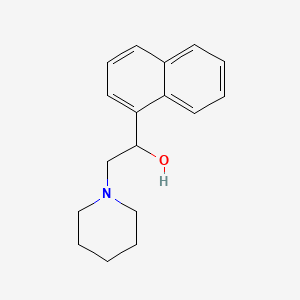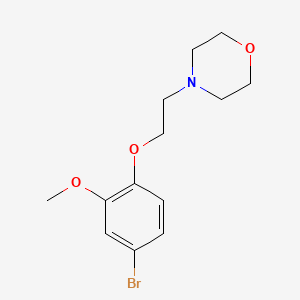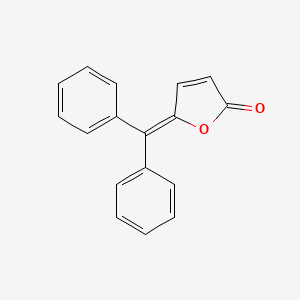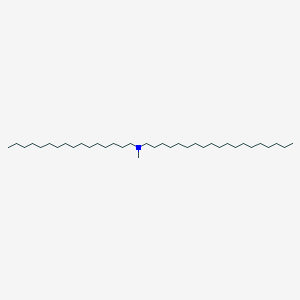![molecular formula C14H12N2O3 B13940664 [3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]propiolic acid](/img/structure/B13940664.png)
[3-methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]propiolic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]-2-propynoic acid is a synthetic compound that features an imidazole ring, a methoxy group, and a propynoic acid moiety. The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, which is known for its broad range of chemical and biological properties
准备方法
The synthesis of 3-[3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]-2-propynoic acid can be achieved through several synthetic routes. One common method involves the reaction of an imidazole derivative with a substituted phenylacetylene under specific conditions . The reaction typically requires a catalyst, such as a palladium complex, and is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
化学反应分析
3-[3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]-2-propynoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.
科学研究应用
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has potential as a pharmacological agent due to its imidazole ring, which is known for its antibacterial, antifungal, and anti-inflammatory properties . In medicine, it may be explored for its potential therapeutic effects, particularly in the treatment of infections and inflammatory conditions. Additionally, it has industrial applications in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-[3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]-2-propynoic acid involves its interaction with specific molecular targets and pathways . The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or reduction of inflammation. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
3-[3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]-2-propynoic acid can be compared with other similar compounds that contain an imidazole ring and a substituted phenyl group . Some similar compounds include 1-methylimidazole, 2-methylimidazole, and 4-methylimidazole . These compounds share some chemical and biological properties but differ in their specific substituents and overall structure. The uniqueness of 3-[3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl]-2-propynoic acid lies in its combination of a methoxy group, an imidazole ring, and a propynoic acid moiety, which may confer distinct chemical reactivity and biological activity.
属性
分子式 |
C14H12N2O3 |
|---|---|
分子量 |
256.26 g/mol |
IUPAC 名称 |
3-[3-methoxy-4-(4-methylimidazol-1-yl)phenyl]prop-2-ynoic acid |
InChI |
InChI=1S/C14H12N2O3/c1-10-8-16(9-15-10)12-5-3-11(4-6-14(17)18)7-13(12)19-2/h3,5,7-9H,1-2H3,(H,17,18) |
InChI 键 |
HRJGISGARSDUIC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN(C=N1)C2=C(C=C(C=C2)C#CC(=O)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



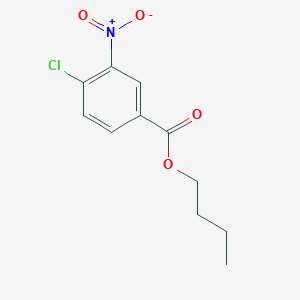
![Methyl 3-bromo-5-[2-(1-methylcyclopropyl)ethynyl]thiophene-2-carboxylate](/img/structure/B13940610.png)
![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[(2,4,6-trimethylphenyl)methyl]-](/img/structure/B13940612.png)



![2-Chloro-5-[[3-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13940633.png)
